

# "2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid"

## CAS number 138731-14-3

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### Compound of Interest

**Compound Name:** 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

**Cat. No.:** B144992

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An In-Depth Technical Guide to **2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid** (CAS: 138731-14-3)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** (CAS No. 138731-14-3), a pivotal heterocyclic building block in modern medicinal chemistry. The indole scaffold is a well-established "privileged structure" due to its prevalence in a wide range of biologically active compounds. This document delineates the compound's physicochemical properties, provides a detailed examination of its synthesis via the Fischer indole synthesis with mechanistic insights, explores its strategic application in drug discovery, and outlines robust analytical and safety protocols. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for scientists engaged in the design and synthesis of novel therapeutics.

## Introduction: A Bifunctional Scaffold of Strategic Importance

**2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid** is a substituted indole derivative featuring two distinct and orthogonally reactive functional groups: an ester at the C2 position and a

carboxylic acid at the C5 position.<sup>[1]</sup> This unique arrangement makes it an exceptionally versatile intermediate in organic synthesis.<sup>[1]</sup> The indole core itself is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals and natural products.

The strategic value of this molecule lies in its capacity for selective functionalization. The carboxylic acid provides a handle for amide bond formation, a critical linkage in many drug molecules, while the ethoxycarbonyl group can be hydrolyzed, reduced, or otherwise transformed. This bifunctionality allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as, for example, potent inhibitors of HIV-1 integrase, where the indole nitrogen and carboxylic acid moiety are capable of chelating essential magnesium ions within the enzyme's active site. <sup>[2][3]</sup>

## Physicochemical and Structural Data

The fundamental properties of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

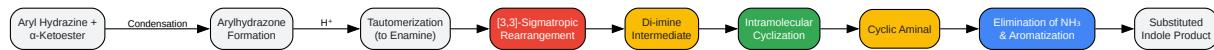
Property	Value	Source(s)
CAS Number	138731-14-3	[4][5]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub>	[5][6]
Molecular Weight	233.22 g/mol	[5][6]
IUPAC Name	2-ethoxycarbonyl-1H-indole-5-carboxylic acid	[6]
Synonyms	1H-Indole-2,5-dicarboxylic acid 2-ethyl ester	[1][5]
Physical Form	Solid	[7]
Storage	Sealed in a dry place at room temperature	[7]
InChIKey	CAVYPAYXEMVXMS- UHFFFAOYSA-N	[6]

## Synthesis and Mechanistic Pathway

The construction of the indole nucleus is most classically achieved via the Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883.[8] This method remains a primary route for preparing a wide array of substituted indoles, including the title compound.

## The Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[9] The key mechanistic steps involve tautomerization to an enamine followed by a thermally or acid-induced-sigmatropic rearrangement, which forms the crucial C-C bond of the indole scaffold.[8][9]



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Caption: Core mechanism of the Fischer Indole Synthesis.

## Exemplary Synthesis Protocol

This protocol describes a representative synthesis of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** from commercially available starting materials.

Reactants:

- 4-Hydrazinobenzoic acid hydrochloride
- Ethyl pyruvate
- Polyphosphoric acid (PPA) or Eaton's reagent ( $P_2O_5$  in  $MeSO_3H$ )
- Ethanol (for recrystallization)

Step-by-Step Methodology:

- Hydrazone Formation (In Situ):
  - Rationale: The first step is the condensation of the hydrazine with the ketone to form the key arylhydrazone intermediate. Performing this in situ simplifies the workflow.
  - In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent like ethanol or glacial acetic acid.
  - Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC until the starting materials are consumed.
- Cyclization:
  - Rationale: A strong acid catalyst is required to promote the-sigmatropic rearrangement and subsequent cyclization. Polyphosphoric acid (PPA) is a common and effective choice as it serves as both the catalyst and solvent at elevated temperatures.[\[8\]](#)

- Cool the reaction mixture from Step 1 and remove the solvent under reduced pressure.
- To the crude hydrazone residue, add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazone).
- Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. The reaction color will typically darken.

- Work-up and Isolation:
  - Rationale: The highly acidic and viscous PPA must be neutralized and diluted to precipitate the organic product.
  - Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto a large volume of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
  - The resulting solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral (pH ~7).

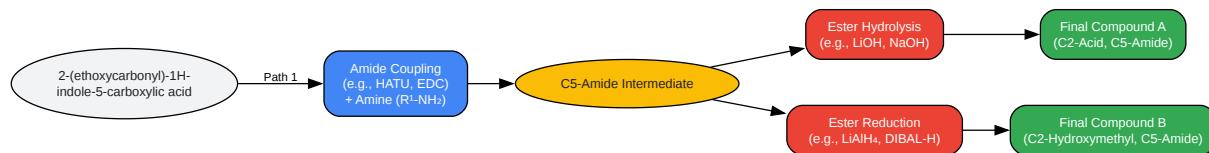
- Purification:
  - Rationale: Recrystallization is an effective method for purifying the crude solid product, removing any residual starting materials or side products.
  - Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**.
  - Dry the purified product under vacuum. The final product should be a solid.

## Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material. Its utility stems from the ability to selectively address the two functional groups.

## Strategic Derivatization Workflow

The logical flow for using this scaffold involves sequential or orthogonal modification of the acid and ester moieties. The carboxylic acid is often the first site of modification due to its higher reactivity under standard coupling conditions.



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Caption: Common derivatization strategies for the title compound.

## Case Study: Scaffolding for HIV-1 Integrase Inhibitors

Recent studies have identified the indole-2-carboxylic acid core as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).<sup>[2][3]</sup> The design strategy leverages the ability of the indole N-H and the C2-carboxylate to form a pharmacophoric triad that chelates two Mg<sup>2+</sup> ions in the enzyme's active site, mimicking the native substrate interaction.<sup>[3]</sup>

Starting with a scaffold like **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** allows for systematic exploration of the chemical space. The C5-carboxylic acid can be used to attach various groups designed to interact with hydrophobic pockets or form additional hydrogen bonds within the active site, thereby enhancing potency and refining the selectivity profile of the inhibitor.<sup>[3]</sup>

## Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

## Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**.

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to: ethyl group protons (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons on the indole ring (multiple signals ~7.0-8.5 ppm), a broad singlet for the N-H proton (>11 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
<sup>13</sup> C NMR	Signals for: ethyl group carbons (~14, 62 ppm), aromatic and indole ring carbons (~100-140 ppm), ester carbonyl (~162 ppm), and carboxylic acid carbonyl (~170 ppm).
IR Spectroscopy	Characteristic absorption bands for: O-H stretch (broad, ~2500-3300 cm <sup>-1</sup> ), N-H stretch (~3300-3500 cm <sup>-1</sup> ), C=O stretch of ester (~1700-1720 cm <sup>-1</sup> ), and C=O stretch of carboxylic acid (~1680-1700 cm <sup>-1</sup> ).
Mass Spec. (ESI-)	Expected [M-H] <sup>-</sup> ion at m/z ≈ 232.06.
HPLC Purity	A single major peak under standard reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient).

Note: Actual chemical shifts and absorption frequencies may vary based on solvent and experimental conditions.

## Protocol: Purity Determination by HPLC

- **Rationale:** High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic intermediates. A reversed-phase method is ideal for this moderately polar compound.
- **System:**

- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
- Injection Volume: 10 µL
- Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
- Self-Validation: The protocol is validated by observing a sharp, symmetrical peak for the main component. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.

## Hazard Identification and GHS Classification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral	GHS07 (Exclamation Mark) <sup>[5]</sup>	Warning	H302: Harmful if swallowed <sup>[5]</sup>
Skin Irritation	GHS07 (Exclamation Mark) <sup>[5]</sup>	Warning	H315: Causes skin irritation <sup>[5]</sup>
Eye Irritation	GHS07 (Exclamation Mark) <sup>[5]</sup>	Warning	H319: Causes serious eye irritation <sup>[5]</sup>
Respiratory Irritation	GHS07 (Exclamation Mark) <sup>[5]</sup>	Warning	H335: May cause respiratory irritation <sup>[5]</sup>

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
- Personal Protective Equipment:
  - Wear standard nitrile gloves (conforming to EN374), a lab coat, and splash-proof safety goggles or a face shield (conforming to EN166).[10]
  - Use proper glove removal technique to avoid skin contact.[10]
- Handling Practices: Avoid dust formation. Keep away from heat and open flames. Use anti-static and spark-proof tools where possible.[10]

## Storage Recommendations

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
- Keep away from strong oxidizing agents.

## Conclusion

**2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid** stands out as a high-utility, strategically designed building block for drug discovery. Its bifunctional nature, coupled with the proven biological relevance of the indole scaffold, ensures its continued importance in the synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics.

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